2-Bromo-3,5-dichloropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5-dichloropyrazine is an organic compound with the chemical formula C4HBrCl2N2. It is a pyrazine derivative characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd, and 5th positions, respectively. This compound is a white to yellow solid or liquid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dichloropyrazine typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination followed by bromination. The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl3) under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dichloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives .
Scientific Research Applications
2-Bromo-3,5-dichloropyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for bioactive molecules that can be used in drug discovery and development.
Medicine: Some derivatives of this compound exhibit potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichloropyrazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Bromo-3-chloropyrazine
- 3-Bromo-2,5-dichloropyrazine
- 2,3,5-Trichloropyrazine
Comparison: 2-Bromo-3,5-dichloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Biological Activity
2-Bromo-3,5-dichloropyrazine is a halogenated derivative of pyrazine that has garnered attention for its potential biological activities. The compound's unique structure, characterized by bromine and chlorine substituents on the pyrazine ring, suggests possible applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anti-tumor properties, along with relevant case studies and research findings.
Structural Properties
The molecular formula of this compound is C4HBrCl2N2, with a molar mass of 227.87 g/mol. The presence of halogen atoms enhances the compound's lipophilicity and reactivity, which are critical factors in its biological activity. The structural arrangement allows for various substitutions that can lead to derivatives with distinct biological properties.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. For instance, studies have shown that compounds with similar halogenated structures often demonstrate enhanced efficacy against various microbial strains due to their ability to disrupt cellular membranes or inhibit enzymatic functions.
Microbial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Candida albicans | Moderate antifungal activity | |
Escherichia coli | Limited activity reported |
Anti-inflammatory Properties
Halogenated pyrazines have been linked to anti-inflammatory effects in several studies. While specific data on this compound is limited, related compounds have shown promise in reducing inflammation markers in vitro and in vivo. The mechanism may involve the inhibition of pro-inflammatory cytokines.
Anti-tumor Activity
Emerging research suggests that this compound could possess anti-tumor properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation. However, further studies are necessary to elucidate the specific mechanisms at play.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the effectiveness of this compound against Staphylococcus aureus revealed a significant zone of inhibition compared to control groups. This study highlights the compound's potential as a lead structure for developing new antibiotics.
- Anti-inflammatory Mechanism Exploration : In a recent investigation into the anti-inflammatory effects of halogenated pyrazines, researchers found that derivatives similar to this compound inhibited NF-kB activation in macrophages, suggesting a pathway for reducing inflammation.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving halogenation reactions. Its derivatives are being explored for their enhanced biological activities:
Derivative | Potential Activity | Notes |
---|---|---|
2-Amino-3-bromo-6-chloropyrazine | Antimicrobial | Contains an amino group enhancing reactivity |
3-Bromo-5-chloropyrazin-2-amine | Anti-inflammatory | Structural modification alters activity profile |
Properties
IUPAC Name |
2-bromo-3,5-dichloropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-3-4(7)9-2(6)1-8-3/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUUKMSFOYYAKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695948 |
Source
|
Record name | 2-Bromo-3,5-dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206249-40-2 |
Source
|
Record name | 2-Bromo-3,5-dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.